Methyl cyclopentyl(3,4-dichlorophenyl)acetate
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Overview
Description
Methyl cyclopentyl(3,4-dichlorophenyl)acetate is a chemical compound with the molecular formula C14H16Cl2O2 It is known for its unique structure, which includes a cyclopentyl group and a dichlorophenyl group attached to an acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclopentyl(3,4-dichlorophenyl)acetate typically involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,4-Dichlorophenylacetic acid+MethanolAcid catalystMethyl cyclopentyl(3,4-dichlorophenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl cyclopentyl(3,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3,4-Dichlorophenylacetic acid
Reduction: Methyl cyclopentyl(3,4-dichlorophenyl)methanol
Substitution: Various substituted phenylacetates depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl cyclopentyl(3,4-dichlorophenyl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant and dopamine reuptake inhibitor with a similar dichlorophenyl group.
Methyl 3,4-dichlorophenylacetate: A closely related ester with similar chemical properties.
Uniqueness
Methyl cyclopentyl(3,4-dichlorophenyl)acetate stands out due to its unique cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
521062-92-0 |
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Molecular Formula |
C14H16Cl2O2 |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3 |
InChI Key |
NEHPFNBRZYFWFN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1CCCC1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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